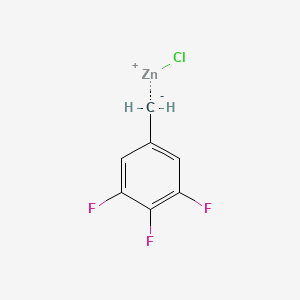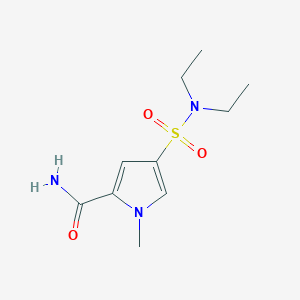
4-(n,n-Diethylsulfamoyl)-1-methyl-1h-pyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(n,n-Diethylsulfamoyl)-1-methyl-1h-pyrrole-2-carboxamide is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with a diethylsulfamoyl group and a carboxamide group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(n,n-Diethylsulfamoyl)-1-methyl-1h-pyrrole-2-carboxamide typically involves the reaction of 1-methyl-1h-pyrrole-2-carboxylic acid with diethylsulfamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
4-(n,n-Diethylsulfamoyl)-1-methyl-1h-pyrrole-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the diethylsulfamoyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrrole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(n,n-Diethylsulfamoyl)-1-methyl-1h-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The diethylsulfamoyl group may play a crucial role in the binding affinity and specificity of the compound. Additionally, the pyrrole ring can participate in π-π interactions with aromatic residues in the target proteins.
Comparación Con Compuestos Similares
4-(n,n-Diethylsulfamoyl)-1-methyl-1h-pyrrole-2-carboxamide can be compared with other similar compounds such as:
N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide: Similar sulfonamide group but different core structure.
4-(N,N-Dimethylsulfamoyl)phenylboronic acid: Similar sulfonamide group but different functional groups.
N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide: Similar sulfonamide group but different substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity compared to other compounds.
Propiedades
Fórmula molecular |
C10H17N3O3S |
|---|---|
Peso molecular |
259.33 g/mol |
Nombre IUPAC |
4-(diethylsulfamoyl)-1-methylpyrrole-2-carboxamide |
InChI |
InChI=1S/C10H17N3O3S/c1-4-13(5-2)17(15,16)8-6-9(10(11)14)12(3)7-8/h6-7H,4-5H2,1-3H3,(H2,11,14) |
Clave InChI |
XMMBHQOKUYSWQY-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)S(=O)(=O)C1=CN(C(=C1)C(=O)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


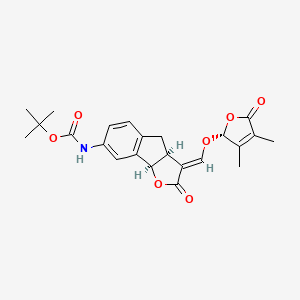
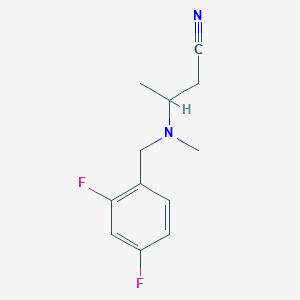
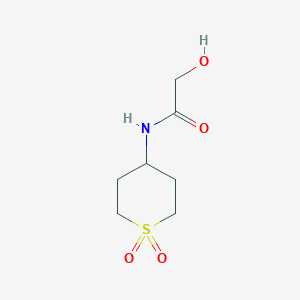
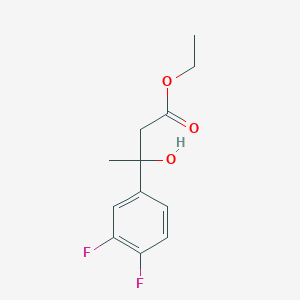
![ethyl {[4-cyano-1-(furan-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl]oxy}acetate](/img/structure/B14890672.png)
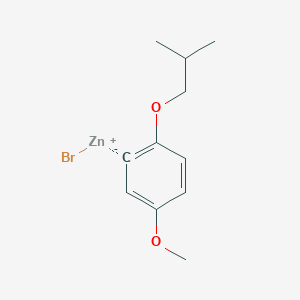
![3-(2,3-dihydro-1H-indol-1-ylcarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14890692.png)
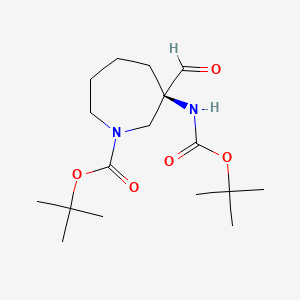
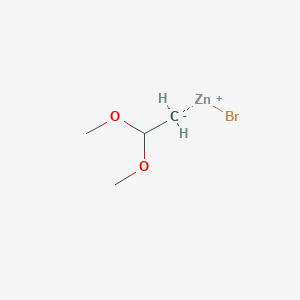
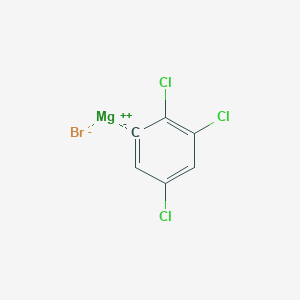
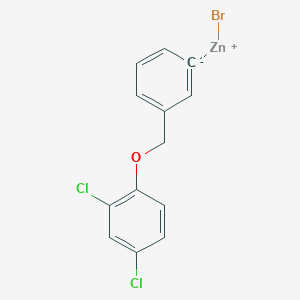
![3-{4-[(4-Fluorophenyl)sulfamoyl]phenoxy}benzoic acid](/img/structure/B14890714.png)
